The compound can be synthesized through various methods involving the reaction of appropriate precursors, typically utilizing techniques that promote the formation of the oxadiazole and pyrrolidinone structures simultaneously or sequentially. Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, making them significant in drug development .
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one can be classified as:
The synthesis of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one typically involves multi-step reactions. One common approach includes the cyclization reaction of thiosemicarbazides with carbon disulfide followed by subsequent modifications to introduce the pyrrolidinone structure.
Key synthetic steps may include:
The molecular structure of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one features:
The compound undergoes various chemical reactions typical for both oxadiazoles and pyrrolidines. These include:
Reactions may involve:
The mechanism by which 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one exerts its biological effects is not fully elucidated but likely involves:
Research has indicated that similar compounds exhibit antibacterial and anti-inflammatory activities through mechanisms involving inhibition of bacterial cell wall synthesis or modulation of inflammatory mediators .
Some notable physical properties include:
Chemical characteristics include:
Relevant data suggest that these properties contribute to its potential applications in pharmaceuticals.
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one (CAS 160758-18-9) exemplifies the strategic integration of two privileged pharmacophores in medicinal chemistry. Characterized by the molecular formula C₇H₉N₃O₂S and a molecular weight of 199.230 g/mol, this compound features a 1,3,4-oxadiazole nucleus linked via a methylene bridge to a pyrrolidin-2-one ring, with a critical sulfanyl (-SH) group at the 5-position of the heterocycle [1]. Its structural architecture combines hydrogen-bonding capability (H-bond donor: 1, H-bond acceptor: 4) with balanced lipophilicity, as evidenced by the InChIKey KEFULOLFGBVEJN-UHFFFAOYSA-N [1]. This molecular framework positions it as a versatile candidate for targeted drug discovery, particularly in oncology and infectious diseases, leveraging the synergistic bioactivities of its constituent moieties.
The 1,3,4-oxadiazole heterocycle (molecular formula C₂H₂ON₂, 70.05 g/mol) is a nitrogen-oxygen containing five-membered ring with a resonance energy of 167.4 kJ/mol, conferring exceptional thermal stability and metabolic resistance—critical attributes for drug-like molecules [2]. This scaffold exhibits "weak basic properties" due to inductive effects from its heteroatoms and reduced aromaticity from conjugated diene-like behavior, enabling diverse binding interactions with biological targets [2]. Electrophilic reactions are disfavored due to low electron density, but nucleophilic substitutions proceed readily at halogenated positions, facilitating synthetic diversification [2].
Table 1: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Biological Target | Therapeutic Area | Clinical Examples | Mechanistic Role |
---|---|---|---|
Thymidylate synthase | Anticancer | Hybrid conjugates | Enzyme inhibition disrupting DNA synthesis |
Histone deacetylase (HDAC) | Epigenetic modulation | Preclinical candidates | Induction of tumor suppressor genes |
Telomerase | Antiproliferative | Zibotentan (FDA-approved) | Telomere shortening in cancer cells |
Thymidine phosphorylase | Angiogenesis inhibition | Combinatorial hybrids | Suppression of tumor neovascularization |
Historically, this scaffold has yielded FDA-approved drugs including:
In cancer therapeutics, 1,3,4-oxadiazoles demonstrate "high cytotoxicity towards malignant cells" through multimodal mechanisms. They selectively inhibit growth factor receptors, protein kinases, and DNA-processing enzymes like topoisomerase II, culminating in apoptosis induction and cell cycle arrest [2]. Recent innovations include molecular hybridization strategies where oxadiazoles are conjugated with pyrrolidinones, indoles, or benzothiazoles to enhance target affinity and overcome drug resistance—particularly against multidrug-resistant cancers [2] [7].
The sulfanyl (-SH) group at the 5-position of 1,3,4-oxadiazole is a critical determinant of chemical reactivity and biological interactions. This substituent exhibits thiol-thione tautomerism, allowing it to exist as either a thiol (C-SH) or thione (C=S) form, with the latter predominating in crystalline states [1] [3]. This tautomeric equilibrium enables versatile binding modes: the thione form participates in hydrogen-bonding as an acceptor, while the thiol form acts as a nucleophile or metal-chelating group.
Table 2: Comparative Bioactivity of Oxadiazole Substituents
C5-Substituent | Electronic Effect | Hydrogen-Bonding Capacity | Biological Impact |
---|---|---|---|
Sulfanyl (-SH) | Electron-donating | Donor/Acceptor (tautomerism) | Enhanced enzyme inhibition via metal coordination |
Methyl (-CH₃) | Weakly donating | None | Moderate lipophilicity increase |
Amino (-NH₂) | Strongly donating | Donor/Acceptor | DNA intercalation affinity |
Chloro (-Cl) | Withdrawing | None | Electrophile for covalent binding |
The sulfanyl group significantly enhances molecular recognition through:
Crystallographic analyses of analogous compounds reveal that the sulfanyl-substituted oxadiazole ring adopts distinct dihedral angles (e.g., 7.72–69.86°) with adjacent aryl systems, influencing overall molecular topology and receptor fit [3]. This geometric flexibility allows optimization of binding pose in enzyme active sites. Moreover, the sulfanyl group serves as a synthetic handle for further derivatization—enabling nucleophilic displacement reactions to generate thioethers, sulfoxides, or sulfones with modified pharmacokinetic properties [1] [3].
Pyrrolidin-2-one (γ-lactam) represents a saturated five-membered lactam ring that imparts conformational rigidity, amphiphilicity, and membrane permeability to pharmaceutical agents. Its integration into drug design dates to seminal compounds like Doxapram (respiratory stimulant) and Piracetam (nootropic), which established the scaffold’s ability to cross the blood-brain barrier [8].
Structural evolution of pyrrolidinone derivatives progressed through key phases:
The structural versatility of pyrrolidinone is evidenced by its diverse therapeutic applications:
In the specific context of 1-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-2-one, the methylene bridge between the oxadiazole-C2 and pyrrolidinone-N1 permits free rotation, enabling adaptive binding geometries. This design merges the enzyme-inhibitory capacity of the sulfanyl-oxadiazole with the pharmacokinetic advantages of pyrrolidinone, including enhanced solubility and oral bioavailability relative to purely aromatic systems [1] . Current sourcing strategies reflect its research utility, with specialized suppliers like Toronto Research Chemicals and AiFChem offering the compound for pharmacological screening, often through custom synthesis routes involving cyclodeselenization or T3P-mediated coupling [1] .
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0